molecular formula C14H13N3O7 B3931732 2-[5-(MORPHOLIN-4-YL)-6-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]ACETIC ACID

2-[5-(MORPHOLIN-4-YL)-6-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]ACETIC ACID

Cat. No.: B3931732
M. Wt: 335.27 g/mol
InChI Key: YMDBWIJENJSOCX-UHFFFAOYSA-N
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Description

2-[5-(MORPHOLIN-4-YL)-6-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]ACETIC ACID is a complex organic compound that features a morpholine ring, a nitro group, and an isoindoline structure

Properties

IUPAC Name

2-(5-morpholin-4-yl-6-nitro-1,3-dioxoisoindol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O7/c18-12(19)7-16-13(20)8-5-10(15-1-3-24-4-2-15)11(17(22)23)6-9(8)14(16)21/h5-6H,1-4,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDBWIJENJSOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C3C(=C2)C(=O)N(C3=O)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(MORPHOLIN-4-YL)-6-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]ACETIC ACID typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[5-(MORPHOLIN-4-YL)-6-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]ACETIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like dichloromethane and ethanol are frequently used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the morpholine ring .

Scientific Research Applications

2-[5-(MORPHOLIN-4-YL)-6-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]ACETIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(MORPHOLIN-4-YL)-6-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by affecting its binding to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(MORPHOLIN-4-YL)-6-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]ACETIC ACID is unique due to its combination of a morpholine ring, a nitro group, and an isoindoline structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[5-(MORPHOLIN-4-YL)-6-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]ACETIC ACID
Reactant of Route 2
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2-[5-(MORPHOLIN-4-YL)-6-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]ACETIC ACID

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